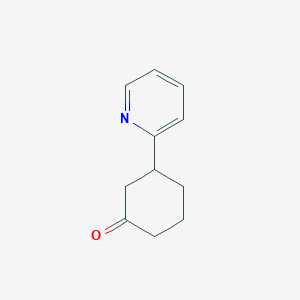

3-(2-Pyridinyl)cyclohexanone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of closely-related cyclohexanol derivatives, which can be precursors to 3-(2-Pyridinyl)cyclohexanone, involves mild conditions starting from 2-acetylpyridine and halogenobenzaldehydes. These procedures yield compounds with significant structural similarity but differing crystal structures, indicating a delicate interplay between substituents and the crystalline state (Samshuddin et al., 2014).

Molecular Structure Analysis

The molecular structure features of derivatives similar to 3-(2-Pyridinyl)cyclohexanone, such as cyclohexanone rings adopting slightly distorted chair conformations and the presence of intramolecular C—H⋯O and C—H⋯π interactions, highlight the compound's complex structural dynamics. These features play a crucial role in determining the crystal packing and overall chemical behavior of the compound (Athimoolam et al., 2007).

Chemical Reactions and Properties

Various chemical reactions involving cyclohexanone derivatives underscore the versatility of these compounds. For instance, double 1,3-dipolar cycloaddition reactions produce bis-spiro-pyrrolidines, highlighting the cyclohexanone's reactivity and potential for creating complex molecular architectures (Raj & Raghunathan, 2002).

Physical Properties Analysis

The cyclohexanone derivatives' physical properties, such as their crystal structures and intramolecular interactions, significantly influence their reactivity and applications. The different space groups in which these molecules crystallize suggest a sensitivity to structural modifications, which can be leveraged in designing materials with desired physical characteristics (Samshuddin et al., 2014).

Chemical Properties Analysis

The chemical properties of 3-(2-Pyridinyl)cyclohexanone derivatives, such as reactivity in cycloaddition reactions and the formation of complex molecular structures, are central to their potential applications in synthetic chemistry and materials science. The ability to undergo various reactions with high efficiency and selectivity makes these compounds valuable in constructing complex molecular systems (Raj & Raghunathan, 2002).

Applications De Recherche Scientifique

Pharmacological Activities : 3-Cyano-2-oxa-pyridines, related to 3-(2-Pyridinyl)cyclohexanone, have shown a range of biological and pharmacological activities. They are considered a promising template for designing new molecules with enhanced biological properties. These properties are significant in cancer therapy, diabetes, obesity control, and as cardiotonic agents (Bass et al., 2021).

Organocatalysis : Polystyrene-immobilized pyrrolidine, derived from cyclohexanone, acts as a highly efficient, reusable, and stereoselective organocatalyst for asymmetric Michael addition reactions. This is particularly relevant for the synthesis of various chemical compounds with high yields and excellent diastereoselectivity (Miao & Wang, 2008).

Biological Activities : Derivatives of cyclohexanone have demonstrated potential as -glucosidase inhibitors and antileishmanial agents, indicating possible applications in pharmaceuticals (Lotfy et al., 2017).

Synthesis of Bicyclic Compounds : Research has shown a highly diastereoselective synthesis process for substituted bicyclo-3.3.1-nonan-9-ones using pyrrolidine enamines of cyclohexanones. This process is essential for determining stereochemical configurations in synthetic chemistry (Andrew et al., 2000).

Catalysis in Mannich-type Reactions : The addition of potassium carbonate to Mannich-type reactions catalyzed by 3-pyrrolidinecarboxylic acid improves enantioselectivity. This is critical in producing high enantioselectivity products in chemical synthesis (Garg & Tanaka, 2020).

Synthesis of Heterocycles : The compound provides a new route to synthesize 6-substituted 2,3-diaminopyridines, which are key synthons for the synthesis of bicyclic heterocycles. This is significant in the field of organic synthesis and pharmaceuticals (Bussolotti et al., 1991).

Selective Hydrogenation : Pd@carbon nitride catalysts have been shown to effectively promote selective hydrogenation of phenol to cyclohexanone under mild conditions, achieving high conversion and selectivity. This has implications in industrial chemistry and material science (Wang et al., 2011).

Antifungal Activity : Certain compounds derived from the condensation reaction between 2-acetylpyridine and 2-formylpyridine, which involve cyclohexanone, have demonstrated moderate antifungal activity. This suggests potential applications in antifungal drug development (Rusnac et al., 2020).

Propriétés

IUPAC Name |

3-pyridin-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11/h1-2,6-7,9H,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUYKDHSCXCQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443003 | |

| Record name | 3-(2-PYRIDINYL)CYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Pyridinyl)cyclohexanone | |

CAS RN |

110225-73-5 | |

| Record name | 3-(2-PYRIDINYL)CYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)

![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)

![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)

![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)